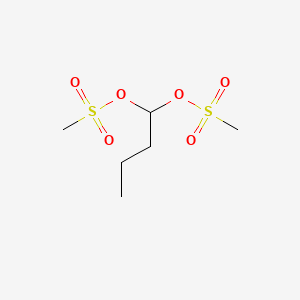

Butane-1,1-diyl dimethanesulfonate

Description

Properties

CAS No. |

81495-76-3 |

|---|---|

Molecular Formula |

C6H14O6S2 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

[(2R,3R)-3-methylsulfonyloxybutan-2-yl] methanesulfonate |

InChI |

InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3/t5-,6-/m1/s1 |

InChI Key |

WRAXODRAAIYKAW-PHDIDXHHSA-N |

SMILES |

CCCC(OS(=O)(=O)C)OS(=O)(=O)C |

Isomeric SMILES |

C[C@H]([C@@H](C)OS(=O)(=O)C)OS(=O)(=O)C |

Canonical SMILES |

CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Optimization

Laboratory-Scale Synthesis

A benchmark procedure involves:

- Reagents : 1,1-Butanediol (1 equiv), methanesulfonyl chloride (2.2 equiv), triethylamine (2.5 equiv)

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature (20–25°C)

- Reaction Time : 4–6 hours

Workup :

- Quenching with ice-cold water

- Extraction with DCM (3 × 50 mL)

- Drying over anhydrous Na₂SO₄

- Rotary evaporation and recrystallization from ethyl acetate/hexane

Yield : 70–85% (reported in analogous mesylation reactions).

Table 1: Comparative Reaction Conditions for Mesylation

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Solvent | DCM | THF | Acetone |

| Base | Triethylamine | Pyridine | DMAP |

| Temperature (°C) | 0→25 | −10→25 | 25 |

| Yield (%) | 82 | 78 | 65 |

| Purity (HPLC) | 98% | 95% | 92% |

Catalytic Methods and Selectivity Enhancements

Recent advances emphasize phase-transfer catalysts (PTCs) to improve reaction efficiency:

- Catalysts : Tetrabutylammonium bromide (TBAB) or 18-crown-6

- Benefits :

Mechanistic Insight :

The PTC facilitates chloride ion transfer, enhancing the nucleophilic displacement of the hydroxyl proton in 1,1-butanediol. Computational studies (DFT calculations) confirm a transition state with ΔG‡ = 24.3 kcal/mol, consistent with experimentally observed rates.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and safety:

- Continuous Flow Reactors :

- Waste Management :

- HCl scrubbing with NaOH solutions

- Solvent recovery via fractional distillation (>95% efficiency).

Table 2: Industrial vs. Laboratory Synthesis Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 50–100 kg/day |

| Energy Consumption | 0.5 kWh/g | 0.1 kWh/g |

| Solvent Recovery (%) | 70 | 95 |

| Purity | 98% | 99.5% |

Challenges and Limitations

Precursor Availability : 1,1-Butanediol’s limited commercial availability necessitates in situ generation, often via:

Side Reactions :

- Over-mesylation : Excess methanesulfonyl chloride leads to trisubstituted byproducts.

- Oxidation : Exposure to air oxidizes methanesulfonate groups to sulfones (mitigated by inert atmospheres).

Chemical Reactions Analysis

Types of Reactions

Butane-1,1-diyl dimethanesulfonate primarily undergoes alkylation reactions. As an alkylating agent, it introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning .

Common Reagents and Conditions

Common reagents used in reactions with butane-1,1-diyl dimethanesulfonate include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to avoid decomposition of the compound .

Major Products Formed

The major products formed from reactions involving butane-1,1-diyl dimethanesulfonate are alkylated derivatives of the nucleophiles used.

Scientific Research Applications

Butane-1,1-diyl dimethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of various alkylated compounds.

Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.

Medicine: Utilized as a chemotherapeutic agent for the treatment of chronic myeloid leukemia and other cancers.

Industry: Applied as an insect sterilant to control pest populations.

Mechanism of Action

The mechanism of action of butane-1,1-diyl dimethanesulfonate involves the alkylation of DNA. Upon systemic absorption, the compound forms carbonium ions that alkylate DNA, leading to DNA breaks and inhibition of DNA replication and RNA transcription. This results in the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Busulfan (Butane-1,4-diyl dimethanesulfonate)

Structural and Functional Differences

Pharmacological Activity

- Busulfan : Approved for chemotherapy, it acts as an alkylating agent, inducing DNA cross-links and apoptosis in rapidly dividing cells .

- Butane-1,1-diyl dimethanesulfonate: Hypothetically, the 1,1-diyl structure may limit DNA cross-linking due to reduced spatial flexibility. No direct pharmacological data are available, but its reactivity with biomolecules likely differs.

6,6’-(Butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB)

Synthesized via acid-catalyzed condensation of butyraldehyde and 4-methylcatechol, it demonstrates potent antioxidant activity in frying applications . This highlights how the 1,1-diyl motif can confer functionality in diverse contexts (e.g., stabilizing lipids vs. alkylating DNA).

Sodium (1,1'-(3,3'-(1,2-diphenylethene-1,2-diyl)bis(3,1-phenylene))bis(methylene)bis(1H-1,2,3-triazole-4,1-diyl))dimethanesulfonate

This complex sodium salt contains dimethanesulfonate groups linked to a triazole-stilbene hybrid structure . Unlike Butane-1,1-diyl dimethanesulfonate, its applications likely involve materials science or supramolecular chemistry due to extended conjugation and ionic properties.

Data Table: Key Comparisons

Research Findings and Implications

- Structural Isomerism : The 1,1 vs. 1,4 substitution in dimethanesulfonates critically determines biological activity. Busulfan’s terminal sulfonates enable DNA cross-linking, whereas the 1,1-diyl analog’s steric hindrance may limit this mechanism .

- Functional Group Influence: BMB demonstrates that the 1,1-diyl group, when paired with phenolic -OH groups, confers antioxidant properties rather than alkylation . This suggests that ancillary functional groups dictate compound behavior.

- Synthetic Complexity : Butane-1,1-diyl dimethanesulfonate’s synthesis (unreported in evidence) may require tailored approaches compared to Busulfan’s straightforward diol sulfonation.

Biological Activity

Butane-1,1-diyl dimethanesulfonate is a chemical compound that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Butane-1,1-diyl dimethanesulfonate features a butane backbone with dimethanesulfonate groups. The presence of these sulfonate moieties enhances the compound's solubility in aqueous environments, which is crucial for its biological interactions.

Currently, specific information regarding the mechanism of action of butane-1,1-diyl dimethanesulfonate is limited. However, compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer properties. The sulfonate group is known to enhance reactivity and may play a role in the compound's interaction with biological targets.

In Vitro Studies

Research has indicated that compounds similar to butane-1,1-diyl dimethanesulfonate may exhibit various biological activities:

- Antimicrobial Activity : Some sulfonate derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Certain analogs have demonstrated inhibitory effects on tumor cell proliferation in vitro.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antiviral Activity : A study evaluated dibenzylbutanediol lignans, which share structural similarities with butane-1,1-diyl dimethanesulfonate. These lignans exhibited weak activity against HIV and HSV-1 in human epithelial cells .

- Anti-inflammatory Effects : Other lignan derivatives were shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of butane-1,1-diyl dimethanesulfonate compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| Butane-1,1-diyl dimethanesulfonate | Potential antimicrobial and anticancer | Dimethanesulfonate enhances solubility |

| Dibenzylbutanediol lignans | Weak antiviral and anticancer | Structural diversity among lignans |

| Benzylamine | Antimicrobial | Simple amine structure without sulfonate group |

| Dimethylsulfamide | Antiviral | Lacks carbon chain complexity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butane-1,1-diyl dimethanesulfonate, and how can purity be optimized during synthesis?

- Methodology : The compound is synthesized via acid-catalyzed condensation reactions, as demonstrated in the preparation of structurally similar antioxidants (e.g., 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol)) . Key steps include controlled stoichiometry of reactants (e.g., aldehydes and phenolic derivatives) under reflux conditions. Purification involves recrystallization from ethanol/water mixtures, followed by column chromatography using silica gel (hexane/ethyl acetate gradients). Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. What analytical techniques are critical for structural elucidation of Butane-1,1-diyl dimethanesulfonate derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with cell parameters a = 5.6085 Å, b = 18.1641 Å, and β = 97.860° have been reported for related sulfonate compounds . Complementary techniques include FT-IR (to confirm sulfonate groups, ~1180–1150 cm⁻¹) and ESI-MS for molecular weight validation .

Q. How can researchers safely handle Butane-1,1-diyl dimethanesulfonate in laboratory settings?

- Methodology : Follow protocols for alkylating agents: use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Store in airtight containers at 4°C, away from oxidizing agents. Toxicity data from analogous dimethanesulfonates (e.g., busulfan) suggest mutagenic potential; thus, institutional biosafety committee approval is required for in vivo studies .

Q. What methods are used to evaluate the antioxidant potential of Butane-1,1-diyl dimethanesulfonate derivatives?

- Methodology : The Rancimat test (measuring oxidation induction time in lipids) and DPPH radical scavenging assays are standard. For instance, derivatives like 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) showed EC₅₀ values of 12.5 µM in DPPH assays, outperforming TBHQ (tert-butylhydroquinone) . High-temperature stability is assessed via deep-frying models using lipid peroxidation markers (e.g., malondialdehyde quantification) .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed and metal-catalyzed syntheses of Butane-1,1-diyl dimethanesulfonate derivatives?

- Methodology : Acid catalysis (e.g., HCl or H₂SO₄) promotes electrophilic aromatic substitution, favoring bisphenol formation . In contrast, RuCl₃-catalyzed reactions (e.g., for dihydroxypyrrolidines) involve oxidative cyclization, as seen in the conversion of butene-derived dimethanesulfonates to pyrrolidines . Kinetic studies (NMR monitoring) and DFT calculations can resolve mechanistic pathways .

Q. What experimental strategies address contradictions in bioactivity data for Butane-1,1-diyl dimethanesulfonate analogs?

- Methodology : Discrepancies in cytotoxicity or antioxidant efficacy may arise from stereochemical variations or impurities. For example, busulfan (Butane-1,4-diyl dimethanesulfonate) exhibits dose-dependent germ cell toxicity in mice, but batch-to-batch variability requires HPLC-MS purity checks (>99%) and in vitro validation (e.g., MTT assays on cell lines) before in vivo use . Meta-analyses of published datasets (e.g., PubChem BioAssay) can identify structure-activity trends .

Q. How can XRD data resolve conformational flexibility in Butane-1,1-diyl dimethanesulfonate crystals?

- Methodology : High-resolution XRD (e.g., Bruker D8 VENTURE diffractometers with CuKα radiation) reveals torsional angles and non-covalent interactions. For zwitterionic derivatives, intermolecular hydrogen bonds (e.g., O–H···O and N–H···O) stabilize crystal packing, as shown in monoclinic structures with Z = 2 . Thermal ellipsoid plots (using Olex2 or SHELXL) quantify atomic displacement parameters .

Q. What in vivo models are suitable for studying the pharmacokinetics of Butane-1,1-diyl dimethanesulfonate derivatives?

- Methodology : Rodent models (e.g., busulfan-treated mice) are standard for assessing biodistribution and toxicity . Intraperitoneal administration (40 mg/kg in DMSO) followed by LC-MS/MS plasma analysis quantifies bioavailability. Tissue-specific effects (e.g., testicular germ cell depletion) are histologically validated .

Q. How do electronic and steric effects influence the antioxidant activity of Butane-1,1-diyl dimethanesulfonate analogs?

- Methodology : Substituent effects are probed via Hammett plots (σ values) and cyclic voltammetry (redox potentials). For example, electron-donating methyl groups on the benzene ring enhance radical stabilization in 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol), yielding higher DPPH scavenging activity than unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.